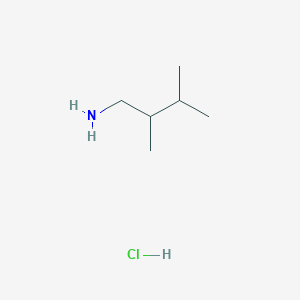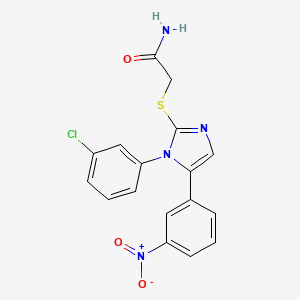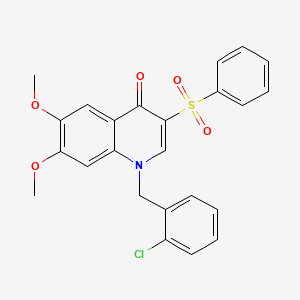
2,3-Dimethylbutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 89585-12-6 . It is a powder in physical form and has a molecular weight of 137.65 . It is used for R&D purposes .
Molecular Structure Analysis
The InChI code for 2,3-Dimethylbutan-1-amine hydrochloride is 1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H . This indicates that the compound consists of a chloride ion (Cl-) and a 2,3-dimethylbutan-1-amine molecule .Physical And Chemical Properties Analysis
2,3-Dimethylbutan-1-amine hydrochloride is a powder with a molecular weight of 137.65 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Derivatives
- A novel method for the protection of sulfonic acids using the safety-catch principle was developed, enabling the synthesis of protected derivatives of taurine, an approach that could potentially be applied to similar amine derivatives for advanced organic synthesis and drug development processes (Seeberger et al., 2007).
- Innovative synthesis approaches for creating 3,3-dimethylpyrrolidine-2-carbonitriles from related compounds demonstrate the versatility of certain amines in producing novel organic structures, hinting at the synthetic utility of 2,3-Dimethylbutan-1-amine hydrochloride in creating structurally diverse organic molecules (D’hooghe et al., 2009).
Catalysis and Material Science
- Research into catalysts by design highlighted the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes using bimetallic catalysts, illustrating the potential role of similar amines in facilitating or enhancing catalytic reactions for industrial applications (Rougé et al., 2019).
- The exploration of dynamics in plastic crystalline phases by NMR relaxometry on dimethylbutanols offers insights into the molecular dynamics that could be relevant for materials synthesized using 2,3-Dimethylbutan-1-amine hydrochloride, affecting their phase behavior and applications in material science (Carignani et al., 2018).
Medicinal Chemistry and Biological Evaluation
- The synthesis and biological evaluation of antineoplastic agents demonstrate the critical role of amines in developing new cancer therapeutics, underscoring the potential medicinal applications of compounds like 2,3-Dimethylbutan-1-amine hydrochloride (Pettit et al., 2003).
- Microbial synthesis of chiral amines through (R)-specific transamination highlights the biotechnological applications of amines in producing enantiomerically pure compounds, suggesting possible biosynthetic uses of 2,3-Dimethylbutan-1-amine hydrochloride (Iwasaki et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Eigenschaften
IUPAC Name |
2,3-dimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVIFKQZOWFVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2392241.png)

![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)
![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)


![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)

![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)


![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)
![diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2392263.png)
